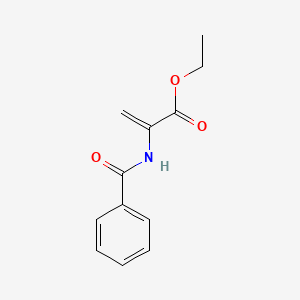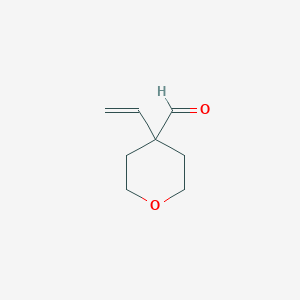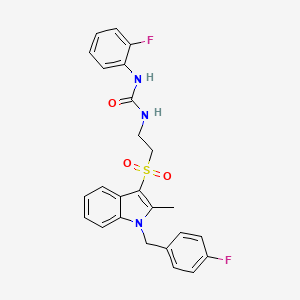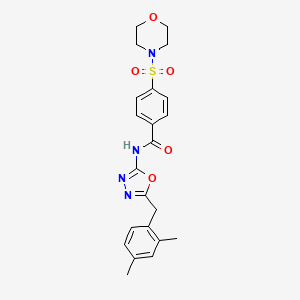
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been extensively studied for its potential as a cancer treatment.
作用機序
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor cell death through a process called apoptosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, a process called angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α and IFN-α, which are involved in immune system activation and tumor cell death. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, DMXAA has been shown to increase the permeability of blood vessels in tumors, allowing for increased delivery of chemotherapy drugs to the tumor site.
実験室実験の利点と制限
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. This makes it a potentially useful tool for studying cancer biology and testing new cancer treatments. However, DMXAA has also been shown to have variable efficacy in different cancer types and in different animal models, which can make it difficult to interpret study results.
将来の方向性
There are several future directions for DMXAA research. One area of focus is identifying the optimal dosing and scheduling of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is identifying biomarkers that can predict which patients are most likely to benefit from DMXAA treatment. Finally, there is ongoing research into developing new DMXAA analogs with improved efficacy and reduced toxicity.
合成法
DMXAA is synthesized by reacting 2,4-dimethylbenzylamine with acetic anhydride to form 2,4-dimethylbenzylacetamide. This intermediate is then reacted with thionyl chloride to form 2,4-dimethylbenzyl chloride, which is then reacted with potassium cyanate to form 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole. This compound is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form DMXAA.
科学的研究の応用
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, colon, and prostate cancers. DMXAA has also been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
特性
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCIPXSMIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


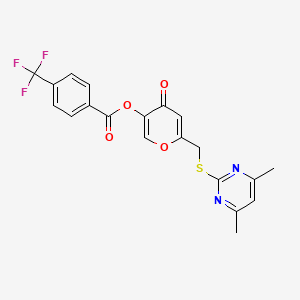
![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2852260.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)

![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)
![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)

